molecular formula C12H14N4O3 B3200513 N-(2-aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1018143-45-7

N-(2-aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B3200513
CAS RN: 1018143-45-7
M. Wt: 262.26 g/mol
InChI Key: BZRBBMMIBGSLPU-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide, commonly known as AMOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. AMOC is a member of the oxadiazole family, which is known for its diverse biological activities. In

Scientific Research Applications

Synthesis and Biological Activity

N-(2-aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide, as part of the 1,2,4-oxadiazole derivatives, has been the subject of extensive research due to its potential in various biological and chemical applications. The specific compound is a part of a broader class of substances that have been synthesized and evaluated for different purposes, including antidiabetic, antibacterial, cytotoxic, and nematocidal activities. Below are some applications derived from similar compounds within this chemical family, highlighting the diverse scientific research potential of 1,2,4-oxadiazole derivatives.

  • Antidiabetic Applications : A study on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives related to the 1,2,4-oxadiazole family showed promising results. These compounds were evaluated using the α-amylase inhibition assay, indicating potential for antidiabetic activity (Lalpara et al., 2021).

  • Antibacterial Activity : Research on novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles revealed significant antibacterial properties. These findings underscore the potential for developing new antibacterial agents from 1,2,4-oxadiazole derivatives (Aghekyan et al., 2020).

  • Cytotoxicity for Cancer Treatment : The synthesis and in vitro evaluation of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds with a (4-methoxyphenyl)amino group, demonstrated cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests their potential use in cancer therapy (Hassan et al., 2014).

  • Nematocidal Activity : A study on the design, synthesis, and nematocidal activity of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety showed that some compounds exhibited good nematocidal activity against Bursaphelenchus xylophilus. Such studies provide a foundation for developing new nematicides for agricultural use (Liu et al., 2022).

properties

IUPAC Name

N-(2-aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-18-9-4-2-8(3-5-9)10-15-12(19-16-10)11(17)14-7-6-13/h2-5H,6-7,13H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRBBMMIBGSLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
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N-(2-aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
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N-(2-aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
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N-(2-aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
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N-(2-aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 6
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N-(2-aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

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